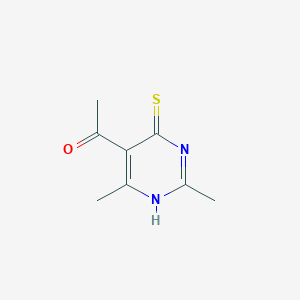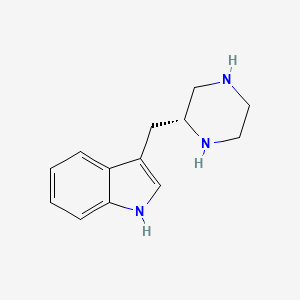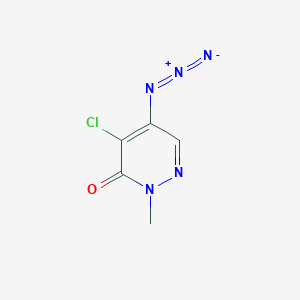
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains nitrogen, chlorine, and azide functional groups. Compounds of this nature are often of interest in organic chemistry due to their potential reactivity and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one typically involves the introduction of the azide group to a chlorinated pyridazinone precursor. This can be achieved through nucleophilic substitution reactions where sodium azide is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hypervalent iodine compounds.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of nitrenes and subsequent products.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridazinones.
科学的研究の応用
Chemistry
In organic synthesis, 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might involve the interaction with a specific enzyme or receptor, leading to inhibition or activation of a biological pathway.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the azide group, leading to different reactivity and applications.
5-Azido-2-methylpyridazin-3(2H)-one:
特性
分子式 |
C5H4ClN5O |
|---|---|
分子量 |
185.57 g/mol |
IUPAC名 |
5-azido-4-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H4ClN5O/c1-11-5(12)4(6)3(2-8-11)9-10-7/h2H,1H3 |
InChIキー |
AODDXQUTVWOXMT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)N=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
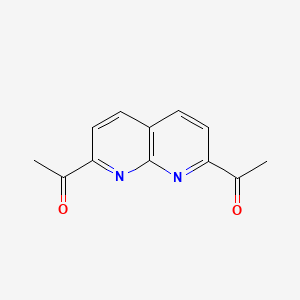
![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)
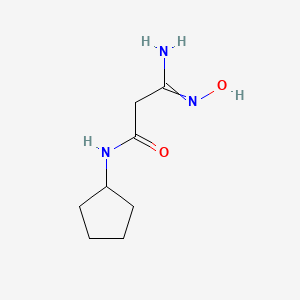
![3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B11724727.png)
![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)
![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)
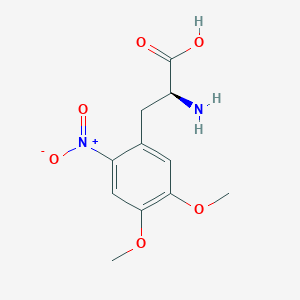
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
